molecular formula C24H25N5O5 B2587625 2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(3,4,5-trimethoxyphenyl)acetamide CAS No. 1291849-30-3

2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(3,4,5-trimethoxyphenyl)acetamide

Cat. No. B2587625
CAS RN: 1291849-30-3
M. Wt: 463.494
InChI Key: UHUXGCRGWPJFGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(3,4,5-trimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C24H25N5O5 and its molecular weight is 463.494. The purity is usually 95%.
BenchChem offers high-quality 2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(3,4,5-trimethoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(3,4,5-trimethoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Heterocycles Synthesis

A significant application of similar pyrazolo[1,5-d][1,2,4]triazine derivatives involves the synthesis of novel heterocycles. These compounds, due to their unique structural framework, are used to construct complex molecules with potential biological activities. For instance, the synthesis of pyrazole-acetamide derivatives and their coordination complexes with metals like Co(II) and Cu(II) have been studied for their ability to form supramolecular architectures through hydrogen bonding interactions. These complexes have shown significant antioxidant activity, highlighting the potential for these derivatives in creating antioxidative agents (Chkirate et al., 2019).

Antimicrobial Activity

Another area of application is in the development of antimicrobial agents. The structural moiety of pyrazolo[1,5-d][1,2,4]triazine has been incorporated into various heterocycles to evaluate their antimicrobial potential. Compounds synthesized from similar frameworks have been tested against a range of microbial strains, showing promising antimicrobial activities. This indicates the potential use of 2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(3,4,5-trimethoxyphenyl)acetamide derivatives in the development of new antimicrobial agents for medical applications (Bondock et al., 2008).

Potential Pharmaceutical Applications

The unique chemical structure of pyrazolo[1,5-d][1,2,4]triazine derivatives opens up possibilities for their use in pharmaceutical research. While specific studies on 2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(3,4,5-trimethoxyphenyl)acetamide are not detailed here, analogs have been explored for their pharmacological properties, including anticancer and antipsychotic activities. These studies suggest that compounds with a similar chemical framework could be potential candidates for drug development, focusing on a wide range of therapeutic areas (Wise et al., 1987).

properties

IUPAC Name

2-[2-(4-ethylphenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(3,4,5-trimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O5/c1-5-15-6-8-16(9-7-15)18-12-19-24(31)28(25-14-29(19)27-18)13-22(30)26-17-10-20(32-2)23(34-4)21(11-17)33-3/h6-11,14,18-19,27H,5,12-13H2,1-4H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INTKBVTUUIDKKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2CC3C(=O)N(N=CN3N2)CC(=O)NC4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(3,4,5-trimethoxyphenyl)acetamide

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